molecular formula C39H46P2 B14893841 (1R,3R)-1,3-Dicyclohexyl-1,3-bis(diphenylphosphino)propane

(1R,3R)-1,3-Dicyclohexyl-1,3-bis(diphenylphosphino)propane

Cat. No.: B14893841
M. Wt: 576.7 g/mol
InChI Key: OHHRETAQTBGNTI-LJEWAXOPSA-N
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Description

(1R,3R)-1,3-Dicyclohexyl-1,3-bis(diphenylphosphino)propane is a chiral diphosphine ligand widely used in asymmetric catalysis. This compound is known for its ability to form stable complexes with transition metals, making it a valuable tool in various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-1,3-Dicyclohexyl-1,3-bis(diphenylphosphino)propane typically involves the reaction of 1,3-dicyclohexylpropane with diphenylphosphine under specific conditions. The process can be summarized as follows:

    Starting Materials: 1,3-Dicyclohexylpropane and diphenylphosphine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the diphenylphosphine, facilitating its nucleophilic attack on the 1,3-dicyclohexylpropane.

    Solvent: Common solvents used include tetrahydrofuran (THF) or toluene.

    Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-1,3-Dicyclohexyl-1,3-bis(diphenylphosphino)propane undergoes various chemical reactions, including:

    Coordination with Transition Metals: Forms stable complexes with metals such as palladium, platinum, and rhodium.

    Oxidation: Can be oxidized to form phosphine oxides.

    Substitution: Participates in ligand exchange reactions with other phosphines or ligands.

Common Reagents and Conditions

    Oxidation: Typically involves oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: Ligand exchange reactions often occur in the presence of a suitable metal precursor and solvent.

Major Products Formed

    Metal Complexes: The primary products are metal-phosphine complexes, which are crucial intermediates in catalytic cycles.

    Phosphine Oxides: Formed during oxidation reactions.

Scientific Research Applications

(1R,3R)-1,3-Dicyclohexyl-1,3-bis(diphenylphosphino)propane has numerous applications in scientific research:

    Asymmetric Catalysis: Widely used in enantioselective hydrogenation and hydroformylation reactions.

    Cross-Coupling Reactions: Serves as a ligand in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions.

    Biological Studies: Investigated for its potential in drug development and enzyme mimetics.

    Material Science: Used in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (1R,3R)-1,3-Dicyclohexyl-1,3-bis(diphenylphosphino)propane involves its coordination to transition metals, forming stable complexes that facilitate various catalytic processes. The chiral nature of the ligand allows for the induction of asymmetry in the products, making it valuable in enantioselective synthesis. The molecular targets include metal centers in catalytic cycles, where the ligand modulates the reactivity and selectivity of the metal.

Comparison with Similar Compounds

Similar Compounds

    ®-BINAP: Another chiral diphosphine ligand used in asymmetric catalysis.

    (S)-BINAP: The enantiomer of ®-BINAP, also used in enantioselective reactions.

    DIPAMP: A chiral diphosphine ligand known for its use in asymmetric hydrogenation.

Uniqueness

(1R,3R)-1,3-Dicyclohexyl-1,3-bis(diphenylphosphino)propane is unique due to its specific chiral configuration and the steric environment provided by the cyclohexyl groups. This distinct structure allows for high enantioselectivity and stability in catalytic processes, making it a preferred choice in many asymmetric syntheses.

Properties

Molecular Formula

C39H46P2

Molecular Weight

576.7 g/mol

IUPAC Name

[(1R,3R)-1,3-dicyclohexyl-3-diphenylphosphanylpropyl]-diphenylphosphane

InChI

InChI=1S/C39H46P2/c1-7-19-32(20-8-1)38(40(34-23-11-3-12-24-34)35-25-13-4-14-26-35)31-39(33-21-9-2-10-22-33)41(36-27-15-5-16-28-36)37-29-17-6-18-30-37/h3-6,11-18,23-30,32-33,38-39H,1-2,7-10,19-22,31H2/t38-,39-/m1/s1

InChI Key

OHHRETAQTBGNTI-LJEWAXOPSA-N

Isomeric SMILES

C1CCC(CC1)[C@@H](C[C@H](C2CCCCC2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

C1CCC(CC1)C(CC(C2CCCCC2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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